- Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, European Journal of Medicinal Chemistry, 2017, 128, 202-212
Cas no 909036-46-0 (2-Chloro-3-iodopyridin-4-amine)
909036-46-0 structure
Product Name:2-Chloro-3-iodopyridin-4-amine
CAS 번호:909036-46-0
MF:C5H4ClIN2
메가와트:254.45613193512
MDL:MFCD09763660
CID:796875
PubChem ID:24229208
Update Time:2025-05-25
2-Chloro-3-iodopyridin-4-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Chloro-3-iodopyridin-4-amine
- 4-Amino-2-chloro-3-iodopyridine
- 2-Chloro-3-iodo-pyridin-4-ylamine
- 4-Pyridinamine,2-chloro-3-iodo-
- 2-chloro-3-iodo-4-aminopyridine
- 2-chloro-3-iodo-4-pyridinamine
- 2-chloro-3-iodo-4-pyridylamine
- 2-chloro-3-iodo-pyridin-4-yl-amine
- PubChem22625
- BYVMKCHHWASQFN-UHFFFAOYSA-N
- 2-chloro-3-iodopyridin-4-ylamine
- BCP18369
- STL557424
- SBB101452
- KM2946
- BBL103614
- SB21081
- OR42029
- FCH1393340
- MC
- 2-Chloro-3-iodo-4-pyridinamine (ACI)
- Cyclopropylmethanesulfonyl chloride
-
- MDL: MFCD09763660
- 인치: 1S/C5H4ClIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
- InChIKey: BYVMKCHHWASQFN-UHFFFAOYSA-N
- 미소: ClC1C(I)=C(N)C=CN=1
계산된 속성
- 정밀분자량: 253.91100
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 101
- 토폴로지 분자 극성 표면적: 38.9
실험적 성질
- 융해점: 116-117℃
- 비등점: 377°C at 760 mmHg
- PSA: 38.91000
- LogP: 2.50300
- 민감성: Light Sensitive
2-Chloro-3-iodopyridin-4-amine 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- 위험 범주 코드: 22
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C
2-Chloro-3-iodopyridin-4-amine 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
?? ?? ??:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-Chloro-3-iodopyridin-4-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026193-500mg |
2-Chloro-3-iodopyridin-4-amine, 97% |
909036-46-0 | 97% | 500mg |
$44.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-250mg |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 250mg |
141CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-1g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 1g |
298.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-25g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 25g |
3769CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN280-5g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 98% | 5g |
914.0CNY | 2021-08-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2529-25g |
2-Chloro-3-iodo-4-aminopyridine |
909036-46-0 | 95% | 25g |
$270 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C842656-1g |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 97% | 1g |
¥82.80 | 2022-09-29 | |
| Matrix Scientific | 026193-1g |
2-Chloro-3-iodopyridin-4-amine, 97% |
909036-46-0 | 97% | 1g |
$67.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000415-1G |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 1g |
¥6516.61 | 2023-11-11 | ||
| Fluorochem | 217630-250mg |
2-Chloro-3-iodopyridin-4-amine |
909036-46-0 | 95% | 250mg |
£20.00 | 2022-03-01 |
2-Chloro-3-iodopyridin-4-amine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium acetate , Iodine chloride Solvents: Acetic acid ; 16 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water
참조
합성 방법 2
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 18 h, 55 °C
참조
- Structure-activity relationships and structure-kinetic relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5111-5117
합성 방법 3
반응 조건
1.1 Reagents: Acetic acid , Sodium acetate , Iodine chloride ; rt; 16 h, 70 °C
참조
- Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model, Journal of Medicinal Chemistry, 2020, 63(21), 13013-13030
합성 방법 4
반응 조건
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 60 - 70 °C
참조
- Potent 4-amino-5-azaindole factor VIIa inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4567-4570
합성 방법 5
반응 조건
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
참조
- Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives, Journal of Molecular Structure, 2015, 1081, 85-95
합성 방법 6
반응 조건
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Water ; 4 d, pH 5.5, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction and of 2-Substituted 5-Azaindoles through Domino Sila-Sonogashira/5-Endo Cyclization, Journal of Organic Chemistry, 2012, 77(11), 5006-5016
합성 방법 7
반응 조건
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, rt → 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
참조
- New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation, European Journal of Medicinal Chemistry, 2014, 77, 288-297
합성 방법 8
반응 조건
1.1 Reagents: Potassium acetate , Iodine chloride Solvents: Acetic acid ; 4 h, 70 °C
참조
- Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases, European Journal of Medicinal Chemistry, 2017, 131, 275-288
2-Chloro-3-iodopyridin-4-amine Raw materials
2-Chloro-3-iodopyridin-4-amine Preparation Products
2-Chloro-3-iodopyridin-4-amine 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:909036-46-0)2-CHLORO-3-IODOPYRIDIN-4-AMINE
주문 번호:sfd17781
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:909036-46-0)2-Chloro-3-iodopyridin-4-amine
주문 번호:A858108
인벤토리 상태:in Stock
재다:100.0g/250.0g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:11
가격 ($):271.0/677.0
Email:sales@amadischem.com
2-Chloro-3-iodopyridin-4-amine 관련 문헌
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
909036-46-0 (2-Chloro-3-iodopyridin-4-amine) 관련 제품
- 444902-32-3(6-Chloro-5-iodo-pyridin-3-ylamine)
- 1171919-00-8(2-Chloro-3,5-diiodopyridin-4-amine)
- 800402-12-4(2-chloro-5-iodopyridin-4-amine)
- 8002-24-2(2-Chloro-5-iodo-4-pyridinamine)
- 1235873-11-6(2,6-Dichloro-3-iodopyridin-4-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)